![molecular formula C21H21N3O B2972168 2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide CAS No. 721886-27-7](/img/structure/B2972168.png)
2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide” is a chemical compound. It is typically a colorless to pale yellow crystalline solid . It is often used in the production of pesticides due to its high insecticidal and antibacterial activity .
Synthesis Analysis
This compound can be synthesized through the reaction of cyclohexyl acetamide (cyclohexanamide) with sodium cyanide . The specific method involves reacting cyclohexyl acetamide with sodium cyanide under appropriate reaction conditions to obtain 2-cyano-N-cyclohexyl-acetamide .Chemical Reactions Analysis
While specific chemical reactions involving “2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide” are not available, compounds with similar functional groups have been involved in various chemical reactions. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.22 and a density of approximately 1.05 g/cm³ . It has a boiling point of 381.1°C at 760 mmHg and a flash point of 184.3°C . Its solubility in water is low, but it has good solubility in organic solvents .Scientific Research Applications
Catalytic Applications
A study describes the use of a Pd@carbon nitride catalyst for the highly selective hydrogenation of phenol and derivatives in aqueous media, emphasizing the catalyst's efficiency in promoting selective formation of cyclohexanone under mild conditions. This research demonstrates the potential utility of similar compounds in catalysis and chemical synthesis (Wang et al., 2011).
Anticonvulsant Activity
The crystal structures of three anticonvulsant enaminones, including their hydrogen bonding interactions, were analyzed, providing insight into the structural basis of their anticonvulsant properties. This highlights the compound's relevance in the design and development of new anticonvulsant drugs (Kubicki et al., 2000).
Potassium Channel Modulation
Research on the synthesis and biological activities of potassium channel openers derived from similar compounds has shown their potential as antihypertensive and antianginal agents. This underscores the importance of these compounds in cardiovascular disease research (Brown et al., 1993).
Synthetic Methodology
The reduction of enaminones to produce α,β-unsaturated aldehydes is discussed, illustrating the compound's utility in organic synthesis and chemical transformations (Carlsson & Lawesson, 1982).
Anticancer Activity
A method for synthesizing Pyridine-Dicarboxamide-Cyclohexanone derivatives demonstrates significant anticancer and α-glucosidase inhibitory activities. This indicates the potential therapeutic applications of the compound in cancer treatment (Al-Majid et al., 2019).
Molecular Interaction Studies
A study on molecular interactions in solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol through ultrasonic measurements highlights the compound's role in understanding solute-solvent interactions and molecular dynamics (Tekade et al., 2015).
Safety and Hazards
When handling and storing “2-cyano-N-cyclohexyl-3-phenyl-N-(pyridin-2-yl)prop-2-enamide”, relevant safety procedures should be followed. Avoid contact with skin and eyes, and wear protective gloves and goggles if necessary . If inhaled or ingested, seek medical attention immediately . Store properly, away from fire sources and flammable materials .
properties
IUPAC Name |
2-cyano-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-16-18(15-17-9-3-1-4-10-17)21(25)24(19-11-5-2-6-12-19)20-13-7-8-14-23-20/h1,3-4,7-10,13-15,19H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWQEKKFIWDBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.